molecular formula C17H14N2O5S B3480816 1-(2,5-Dimethoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

1-(2,5-Dimethoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B3480816
M. Wt: 358.4 g/mol
InChI Key: ATGUXLPBNYPHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a dimethoxyphenyl group, a thiophenylmethylidene group, and a diazinane-trione core. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The initial step often includes the formation of the diazinane-trione core, followed by the introduction of the dimethoxyphenyl and thiophenylmethylidene groups through various substitution reactions. Common reagents used in these reactions include dimethoxybenzene, thiophene derivatives, and diazinane-trione precursors. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the industrially produced compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in drug design and development.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethoxyphenyl)-3-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
  • 1-(2,5-Dimethoxyphenyl)-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
  • 1-(2,5-Dimethoxyphenyl)-5-(pyridin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

Uniqueness

1-(2,5-Dimethoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both dimethoxyphenyl and thiophenylmethylidene groups enhances its reactivity and potential for diverse applications. Compared to similar compounds, it may exhibit distinct biological activities and chemical reactivity, making it a valuable subject for further research.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-23-10-5-6-14(24-2)13(8-10)19-16(21)12(15(20)18-17(19)22)9-11-4-3-7-25-11/h3-9H,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGUXLPBNYPHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)C(=CC3=CC=CS3)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,5-Dimethoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
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1-(2,5-Dimethoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
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1-(2,5-Dimethoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
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1-(2,5-Dimethoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
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1-(2,5-Dimethoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

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